molecular formula C8H5ClN2O2 B2924385 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1352396-35-0

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B2924385
CAS No.: 1352396-35-0
M. Wt: 196.59
InChI Key: GXOQFOSTIDHOLW-UHFFFAOYSA-N
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Description

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol. This compound is characterized by its chlorinated pyrazolo[1,5-a]pyridine core structure, which is fused with a carboxylic acid group at the 3-position. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazolo[1,5-a]pyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and pH. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions typically involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates for further chemical transformations and applications.

Scientific Research Applications

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is widely used in scientific research due to its unique chemical properties and structural features. Its applications include:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: : In the study of biological systems and the development of bioactive compounds.

  • Medicine: : As a precursor for pharmaceuticals and therapeutic agents.

  • Industry: : In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is structurally similar to other pyrazolo[1,5-a]pyridine derivatives, such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. its unique chloro-substitution at the 7-position and carboxylic acid group at the 3-position distinguish it from these compounds. These structural differences contribute to its distinct chemical reactivity and biological activity.

List of Similar Compounds

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

  • 6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid

  • 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

  • 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid

Properties

IUPAC Name

7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOQFOSTIDHOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352396-35-0
Record name 7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
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